Z-N-Me-Arg(pbf)-OH
Description
Contextualization of Z-N-Me-Arg(pbf)-OH as a Protected Nα-Methylated Arginine Derivative
This compound is a chemically modified amino acid derivative used as a building block in the synthesis of peptides. Its structure is characterized by three key features: the arginine amino acid core, a methyl group attached to the alpha-amino group (Nα-methylation), and two protecting groups: the benzyloxycarbonyl (Z) group and the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. alphabiopharm.comchemicalbook.com
The Nα-methylation is a strategic modification that can confer desirable properties to the resulting peptide, such as increased resistance to enzymatic degradation and enhanced cell permeability. nih.gov The Z-group serves as a temporary protecting group for the Nα-methylamino group, preventing it from participating in unwanted reactions during peptide chain elongation. The Pbf group, on the other hand, shields the reactive guanidino side chain of the arginine residue. omizzur.comadvancedchemtech.com This dual protection is crucial for the controlled and efficient synthesis of complex peptides.
Overview of N-Methylated Amino Acid Derivatives in Contemporary Peptide Chemistry
The incorporation of N-methylated amino acids into peptide sequences is a widely employed strategy in modern peptide chemistry to enhance the therapeutic potential of peptide-based drugs. This modification, where a methyl group replaces the hydrogen atom on the backbone amide nitrogen, can lead to several advantageous changes in the peptide's properties.
One of the most significant benefits of N-methylation is the increased proteolytic stability of the resulting peptide. The presence of the methyl group hinders the action of proteases, enzymes that would otherwise rapidly degrade the peptide in a biological environment. This leads to a longer in vivo half-life. Furthermore, N-methylation can improve a peptide's ability to cross cell membranes, a critical factor for targeting intracellular components. nih.gov This enhanced permeability is attributed to a reduction in the number of hydrogen bond donors, which lowers the energy required for the peptide to move from an aqueous environment into the lipid bilayer of the cell membrane. nih.gov
From a conformational perspective, N-methylation can influence the peptide's three-dimensional structure by promoting specific turn conformations and favoring the formation of cis-amide bonds. This can be a powerful tool for designing peptides with specific shapes to interact with biological targets.
Evolution of Protecting Group Strategies in Arginine Chemistry and the Significance of the Pbf Group
The guanidinium (B1211019) group in the side chain of arginine is highly basic and nucleophilic, necessitating robust protection during peptide synthesis to prevent side reactions. Over the years, various protecting groups have been developed for this purpose, with a trend towards groups that are stable during the synthesis but can be removed under mild conditions.
Early strategies often required harsh acidic conditions, such as treatment with hydrogen fluoride (B91410) (HF), for deprotection. peptide.com The development of more acid-labile protecting groups represented a significant advancement. The 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group was a notable improvement, as it could be cleaved under the same moderately acidic conditions used for other protecting groups in the widely used Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) strategy. peptide.comnih.gov
The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group was subsequently introduced and has become a standard for arginine protection in Fmoc-based SPPS. advancedchemtech.comnih.gov The Pbf group is conceptually similar to Pmc but is reported to be slightly more labile, allowing for its removal with trifluoroacetic acid (TFA) in a shorter timeframe, typically within one to two hours. nih.govsemanticscholar.org This increased lability is particularly advantageous when synthesizing peptides containing multiple arginine residues, where extended cleavage times can lead to side reactions. ub.edu Furthermore, the use of the Pbf group can reduce the alkylation of sensitive residues like tryptophan during the final deprotection step, leading to higher yields of the desired peptide. peptide.com
While Pbf is widely used, research continues to seek even more labile protecting groups, such as the 1,2-dimethylindole-3-sulfonyl (MIS) group, to further optimize the synthesis of complex, arginine-rich peptides. ub.edu
Academic Research Landscape of Peptide Building Blocks with Specialized Modifications
The academic research landscape for peptide building blocks is vibrant and focused on creating novel molecules with enhanced properties for therapeutic and research applications. A key area of investigation involves the development of non-proteinogenic amino acids (NPAAs) and other modified building blocks to overcome the limitations of natural peptides, such as poor metabolic stability and low membrane permeability. researchgate.net
Researchers are exploring a wide array of modifications, including:
Backbone modifications: As seen with N-methylation, altering the peptide backbone can significantly impact stability and conformation. nih.gov
Side-chain modifications: Introducing novel side chains can modulate a peptide's interaction with its biological target and improve its pharmacokinetic profile.
Cyclization: Constraining the peptide into a rigid, cyclic shape can increase both its potency and its half-life. mauricewilkinscentre.org
Incorporation of novel scaffolds: Researchers are developing and incorporating unique chemical structures, such as oxetane-modified dipeptides, into peptide chains to create peptidomimetics with improved drug-like properties. nih.govljmu.ac.ukrsc.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H38N4O7S |
|---|---|
Molecular Weight |
574.7 g/mol |
IUPAC Name |
5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid |
InChI |
InChI=1S/C28H38N4O7S/c1-17-18(2)24(19(3)21-15-28(4,5)39-23(17)21)40(36,37)31-26(29)30-14-10-13-22(25(33)34)32(6)27(35)38-16-20-11-8-7-9-12-20/h7-9,11-12,22H,10,13-16H2,1-6H3,(H,33,34)(H3,29,30,31) |
InChI Key |
GFORNBMHIWWRNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OCC3=CC=CC=C3)N)C |
Origin of Product |
United States |
Applications of Z N Me Arg Pbf Oh in Advanced Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the artificial production of peptides. The use of specialized amino acid derivatives like Z-N-Me-Arg(pbf)-OH is integral to the success of this method, particularly when synthesizing peptides with modified backbones.
Strategic Incorporation of this compound into Growing Peptide Chains
The incorporation of this compound into a growing peptide chain is a strategic step that imparts specific properties to the final peptide. The Nα-methyl group introduces conformational rigidity, which can influence the peptide's secondary structure and its ability to interact with biological targets. nih.gov The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group effectively shields the reactive guanidino side chain of arginine, preventing unwanted side reactions during synthesis. This protection is crucial for achieving high purity and yield in the final peptide product.
The bulky nature of the Pbf group, however, can present steric hindrance, making the coupling of this amino acid derivative challenging. biotage.com Optimized coupling conditions are often necessary to ensure efficient incorporation. For instance, research has shown that using specific solvent systems, such as N-butylpyrrolidinone (NBP) at an elevated temperature of 45°C, can improve reagent diffusion and minimize the formation of undesirable byproducts like δ-lactam. rsc.org
Compatibility of this compound with Fmoc-Based SPPS Protocols
This compound is designed to be compatible with Fmoc-based SPPS protocols, which is the most widely used method for peptide synthesis. nih.gov The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the α-amino terminus is stable under the acidic conditions used for side-chain deprotection but can be readily removed by a mild base, typically piperidine. altabioscience.com This orthogonality is a key principle of Fmoc chemistry, allowing for the sequential addition of amino acids to the growing peptide chain. altabioscience.com
The Pbf protecting group on the arginine side chain is, in turn, stable to the mild basic conditions used for Fmoc removal but is cleaved by strong acids like trifluoroacetic acid (TFA) during the final deprotection and cleavage of the peptide from the solid support. altabioscience.comchempep.com This dual-protection scheme ensures that the respective reactive groups are shielded until the appropriate stage of the synthesis, enabling the controlled assembly of the desired peptide sequence.
Challenges and Solutions for Efficient Coupling of Nα-Methylated Arginine Derivatives in SPPS
The coupling of Nα-methylated amino acids, including this compound, is notoriously difficult due to the increased steric hindrance around the secondary amine. nih.gov This can lead to slow reaction rates and incomplete coupling, resulting in deletion sequences in the final peptide. biotage.com
Several strategies have been developed to overcome these challenges:
Advanced Coupling Reagents: The use of potent coupling reagents is crucial. Uronium salt derivatives like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in conjunction with an additive like HOAt (1-Hydroxy-7-azabenzotriazole), have been shown to facilitate quantitative couplings of sterically hindered, N-methylated amino acids. researchgate.net
Optimized Reaction Conditions: Elevating the reaction temperature can help to overcome the activation energy barrier for coupling. However, this must be carefully controlled to avoid side reactions. Microwave-assisted SPPS has also been explored to reduce reaction times and improve yields. researchgate.net
Solvent Selection: The choice of solvent can significantly impact coupling efficiency. Solvents like NBP, despite their viscosity, have been successfully employed by optimizing temperature and reagent addition strategies to improve penetration into the resin. rsc.org
Double Coupling: A straightforward approach to ensure complete incorporation is to perform the coupling step twice, which can help drive the reaction to completion. biotage.com
A significant side reaction associated with arginine derivatives is the formation of a δ-lactam, which renders the amino acid inactive for coupling. rsc.orgmdpi.com Studies have shown that the choice of protecting group and coupling conditions can influence the rate of lactam formation. mdpi.com For instance, while Fmoc-Arg(Pbf)-OH is susceptible to this side reaction, careful optimization of the coupling protocol, such as portion-wise addition of the coupling reagent DIC (N,N'-Diisopropylcarbodiimide), can mitigate this issue. rsc.org
Synthesis of Biologically Active Peptides and Peptide Mimetics
The unique properties of this compound make it a valuable tool in the synthesis of peptides and peptide mimetics with specific biological activities. Its incorporation can enhance metabolic stability and influence receptor binding affinity.
Neurotensin (B549771) Analogues and Receptor Ligands for Molecular Imaging Research
Neurotensin (NT) is a peptide that plays a role in various physiological processes, and its receptors are overexpressed in several types of tumors. chemicalbook.com This makes NT receptors attractive targets for cancer imaging and therapy. This compound has been utilized in the synthesis of neurotensin analogues for positron emission tomography (PET) imaging. chemicalbook.commedchemexpress.com
In the development of NT-derived ligands for the NTS1 receptor, modification of the arginine residues is a key strategy. chemicalbook.com The introduction of an N-methyl group at the Arg8 position of the neurotensin fragment NT(8-13) can improve metabolic stability. researchgate.net For example, a study demonstrated that modifying Arg8 or Arg9 can lead to NT analogs with high NTS1 affinity and favorable biokinetics for tumor imaging. chemicalbook.com The use of this compound allows for the precise incorporation of this N-methylated arginine into the peptide sequence during SPPS. nih.gov
Design and Synthesis of β-Homo-Amino Acid Containing Peptides
The incorporation of β-homo-amino acids into peptides is a strategy to create peptide mimetics with altered secondary structures and biological activities. This compound has been employed in the synthesis of peptides containing such unnatural amino acids. chemicalbook.com While the primary sources focus on its use in synthesizing neurotensin analogs and other peptides, the principles of its incorporation are applicable to the synthesis of a wide range of modified peptides, including those with β-homo-amino acids. The challenges associated with coupling sterically hindered amino acids are relevant in this context, and the solutions developed for incorporating this compound can be adapted for these syntheses.
Construction of Disulfide-Linked Cyclic Peptides
The incorporation of this compound is instrumental in the synthesis of disulfide-linked cyclic peptides. chemicalbook.com These cyclic structures often exhibit enhanced stability and biological activity compared to their linear counterparts. The disulfide bond, formed between two cysteine residues, helps to constrain the peptide's conformation, which can lead to higher affinity for its target. cem.com The synthesis of these peptides often involves solid-phase peptide synthesis (SPPS), where the linear peptide is first assembled on a resin support. technoprocur.cz The presence of the N-methylated arginine, introduced using this compound, can further enhance proteolytic stability. frontiersin.org Following the assembly of the linear peptide, the protecting groups are removed, and an oxidation reaction is performed to form the intramolecular disulfide bridge, yielding the final cyclic peptide. google.com This methodology has been successfully applied to create analogues of naturally occurring cyclic peptides and to develop novel therapeutic candidates. technoprocur.cz
Derivatization for Peptidic Agonists and Antagonists
This compound is a key reagent in the derivatization of peptides to create both agonists and antagonists for various receptors. chemicalbook.com For instance, it has been utilized in the synthesis of neurotensin (NT) analogs. chemicalbook.com NT receptors are overexpressed in several types of malignant tumors, making them an attractive target for cancer imaging and therapy. chemicalbook.com By incorporating N-methylated arginine, researchers can modify the peptide backbone to improve its metabolic stability and receptor affinity. chemicalbook.com This has led to the development of potent and selective peptidic ligands. For example, a series of neuropeptide Y (NPY) Y4 receptor ligands were synthesized using this amino acid derivative to explore structure-activity relationships, resulting in the identification of high-affinity agonists and antagonists. chemicalbook.com
Fabrication of Heterogeneous-Backbone Foldamers, including Zinc Finger Mimics
The synthesis of foldamers, which are oligomers with unnatural backbones that can adopt well-defined secondary and tertiary structures, represents a significant area of research. nih.gov this compound can be incorporated into peptide sequences to create heterogeneous-backbone foldamers. chemicalbook.com A notable application is in the mimicry of zinc finger domains, which are important protein motifs involved in DNA recognition and other cellular processes. nih.govnih.gov The folding of these natural domains is dependent on the coordination of a zinc ion. nih.gov Researchers have successfully designed and synthesized foldamers containing modified backbones that can mimic the tertiary structure of zinc fingers with enhanced stability. nih.govnih.gov These synthetic mimics, incorporating residues like N-methylated arginine, can fold into native-like structures and bind metal ions, demonstrating that judicious backbone modifications can lead to improved folded stability. nih.govnih.gov
Development of α4β7 Peptide Antagonists and Complex Cyclic Peptides
This compound has been specifically employed in the synthesis of α4β7 integrin antagonists. google.com The α4β7 integrin is a protein found on the surface of certain immune cells and is involved in the inflammatory process of diseases like ulcerative colitis. nih.gov By blocking the interaction of α4β7 with its ligand, these peptide antagonists can reduce inflammation in the gastrointestinal tract. nih.gov The synthesis of these complex cyclic peptides often involves the condensation of smaller peptide fragments, a strategy where this compound plays a crucial role in introducing the N-methylated arginine residue into the peptide sequence. google.com The resulting peptides are then cyclized to enhance their therapeutic properties. google.com
Preparation of Chemical Probes and Conjugates for Research
Beyond therapeutic applications, this compound is vital for creating chemical tools to study biological processes.
Application in Enzyme Activity Probe Development (e.g., Nimzyme Technology)
The development of high-throughput screening assays for enzyme activity is crucial for drug discovery and understanding enzyme function. researchgate.net this compound, or more commonly its Fmoc-protected counterpart, Fmoc-Arg(Pbf)-OH, is used in the synthesis of specialized substrate probes for technologies like Nimzyme. researchgate.netescholarship.org Nimzyme utilizes mass spectrometry to detect enzyme activity in complex biological samples. researchgate.net The arginine residue in the probe is important for ensuring high ionization efficiency in nanostructure-initiator mass spectrometry (NIMS). escholarship.org The synthesis of these probes involves coupling the protected arginine derivative to other chemical moieties to create a substrate that can be recognized and processed by the enzyme of interest. researchgate.net
Synthesis of Fluorophore-Linked Peptide Conjugates for Biological Probes
Fluorescently labeled peptides are powerful tools for visualizing and tracking biological molecules and processes in real-time. beilstein-journals.org this compound can be incorporated into peptides that are subsequently conjugated to fluorophores. These peptide-fluorophore conjugates can be designed to bind to specific targets, such as proteins or nucleic acids, allowing for their detection and localization within living cells. beilstein-journals.org The peptide portion of the conjugate provides the binding specificity, while the fluorophore serves as the reporter. The inclusion of N-methylated arginine can enhance the probe's stability and cellular uptake.
Analytical and Spectroscopic Characterization of Z N Me Arg Pbf Oh and Its Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for providing detailed insights into the molecular structure and behavior of Z-N-Me-Arg(pbf)-OH.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the conformational analysis of this compound and related peptide structures. arizona.eduucl.ac.uk It provides data on the connectivity of atoms and their spatial relationships, which is crucial for understanding the three-dimensional structure of the molecule. For instance, NMR analysis can reveal the presence of the Cbz protecting group and help in the conformational studies of peptides incorporating this amino acid derivative. arizona.eduucl.ac.uk In the broader context of peptide analysis, biomolecular NMR is a key application for isotopically labeled analogues like L-Arginine-N-Fmoc, pbf-OH (¹⁵N₄, 98%). isotope.com
Mass Spectrometry (MS) for Confirmation of Purity and Molecular Identity
Mass spectrometry (MS) is a critical technique for confirming the molecular weight and purity of this compound and its derivatives. Techniques such as electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) are used to validate the molecular identity and to detect any side reactions that may have occurred during synthesis. For example, the molecular weight of Fmoc-Arg(Pbf)-OH is confirmed as 648.77 g/mol . The purity of related compounds is often specified to be ≥99% as determined by MS coupled with chromatographic methods. chemimpex.com
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the accurate assessment of its purity.
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of this compound and its analogues. google.com Reversed-phase HPLC (RP-HPLC) using a C18 column is a common method. rsc.org The mobile phase typically consists of a gradient of acetonitrile (B52724) and water with an additive like trifluoroacetic acid (TFA). rsc.org Purity levels of ≥98.0% or higher are often required and verified by HPLC. sigmaaldrich.com
Method development involves optimizing the gradient, flow rate, and detection wavelength (commonly 220 nm or 254 nm) to achieve baseline separation of the main compound from any impurities. rsc.orgiscientific.org For instance, a study on the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis utilized an Agilent 1100 system with a Phenomenex Aeris™ C18 column and a gradient of 0.1% TFA in acetonitrile and 0.1% TFA in water. rsc.org
Table 1: HPLC Purity Data for Arginine Derivatives
| Compound | Purity (%) | HPLC Conditions | Reference |
| Fmoc-L-Arg(Pbf)-OH | ≥99.0 | Not specified | |
| Boc-D-Arg(Pbf)-OH | ≥ 99 | C18 column, gradient elution | chemimpex.com |
| Fmoc-Arg(Pbf)-OH | ≥98.0 | Not specified |
This table presents representative purity data for related arginine derivatives as determined by HPLC.
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Control
Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of reactions involving this compound and for preliminary purity checks. thieme.denottingham.ac.uk It allows for the qualitative assessment of the conversion of starting materials to products. For example, in the synthesis of Fmoc-Arg(Pbf)-OH, TLC can confirm the completion of the esterification of arginine. While not as quantitative as HPLC, TLC provides a quick indication of reaction completion and can guide decisions on reaction workup and purification. A purity of ≥98.0% as determined by TLC is considered acceptable for some applications. sigmaaldrich.com
Computational Studies and Molecular Modeling of Z N Me Arg Pbf Oh and Its Peptide Conjugates
Conformational Analysis and Prediction of Steric Effects
The conformational landscape of a peptide is a primary determinant of its biological activity. For Z-N-Me-Arg(pbf)-OH, three key modifications—the Z-group, Nα-methylation, and the Pbf group—collectively impose significant steric constraints that shape its preferred three-dimensional structure.
Nα-methylation of the peptide backbone converts a secondary amide to a tertiary amide. This seemingly small change has profound conformational consequences. It eliminates the amide proton as a hydrogen bond donor and introduces steric hindrance that can restrict the rotation around the peptide bond, often lowering the energy barrier between cis and trans amide bond conformations. researchgate.netresearchgate.net Spectroscopic and X-ray diffraction studies on model dipeptides have shown that N-methylation in homochiral sequences strongly promotes a βVI-folded conformation, which is characterized by a cis amide bond. researchgate.net In some cases, N-methylation can lead to a counterintuitive simplification of the conformational ensemble, favoring a more defined structure compared to its non-methylated counterpart. researchgate.netustc.edu.cn
The Pbf group is a large, sterically demanding sulfonyl-based protecting group used to mask the highly basic guanidino function of arginine. peptide.com Its bulkiness suppresses the reactivity of the guanidino group but also significantly influences the local conformation of the arginine side chain and the peptide backbone. wiley-vch.de This steric hindrance can make subsequent synthetic steps, such as peptide coupling or macrocyclization, more challenging. acs.orgbeilstein-journals.org
The benzyloxycarbonyl (Z) group, while primarily serving as N-terminal protection, also adds steric bulk. Computational studies using quantum chemical calculations can map the potential energy surface (PES) of the molecule, revealing the low-energy conformers and the rotational barriers between them. frontiersin.org By analyzing the combined steric effects of the Z, N-Me, and Pbf moieties, researchers can predict the most stable conformations and understand how these modifications might pre-organize a peptide into a specific secondary structure, such as a particular type of β-turn. researchgate.net
| Modification | Primary Steric Effect | Predicted Conformational Impact | Computational Method |
|---|---|---|---|
| Nα-Methylation | Adds methyl group to backbone nitrogen, removes H-bond donor capacity. researchgate.net | Lowers cis/trans energy barrier; can favor specific turn structures (e.g., βVI-turn). researchgate.netresearchgate.net | DFT, Conformational Search |
| Pbf Group | Bulky sulfonyl group on the guanidino side chain. peptide.comwiley-vch.de | Restricts side-chain rotation; can hinder intermolecular interactions and subsequent reactions. acs.org | Molecular Mechanics, Potential Energy Surface Mapping |
| Z-Group | Adds benzyloxycarbonyl group to the N-terminus. peptide.com | Contributes to overall steric bulk, influencing backbone dihedral angles near the N-terminus. | Conformational Search |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com For peptide conjugates derived from this compound (where protecting groups are removed prior to the final biological application), docking simulations are crucial for predicting binding affinity and understanding the molecular basis of recognition at a target site. mdpi.comwindows.net
The N-methylated arginine residue is a key determinant of these interactions. Arginine methylation is a known post-translational modification that modulates cellular processes by altering protein-protein interactions. pnas.org Docking studies can reveal how the addition of a methyl group alters the binding mode compared to a canonical arginine. For instance, the loss of a hydrogen bond donor at the backbone nitrogen and the increased steric bulk can force a different orientation within the binding pocket. pnas.org
| Interacting Group | Type of Interaction | Significance in Binding | Relevant Receptor Residues |
|---|---|---|---|
| Guanidinium (B1211019) Group (Arg Side Chain) | Hydrogen Bonding, Electrostatic (Salt Bridge) | Anchors the ligand in the binding pocket; provides specificity. researchgate.net | Aspartate, Glutamate, Backbone Carbonyls. researchgate.net |
| Nα-Methyl Group | Steric, van der Waals | Influences backbone conformation and fit within the pocket; can enhance hydrophobic contacts. mdpi.com | Hydrophobic/Aromatic residues (e.g., Phe, Leu, Trp). |
| Peptide Backbone | Hydrogen Bonding | Forms canonical interactions with the receptor backbone to stabilize the complex. | Backbone NH and C=O groups. |
| Cation-π | Electrostatic | Interaction between the positive guanidinium group and aromatic rings. peerj.com | Phenylalanine, Tyrosine, Tryptophan. |
Theoretical Prediction of Spectroscopic Parameters
Computational chemistry offers powerful methods to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govmdpi.com This is particularly valuable for complex molecules like this compound, where conformational heterogeneity and the presence of multiple functional groups can lead to complex experimental spectra. rsc.org Density Functional Theory (DFT) is the most common approach, often combined with the Gauge-Including Atomic Orbital (GIAO) method to calculate nuclear shielding tensors, which are then converted to chemical shifts. nih.govmdpi.com
The process involves first performing a thorough conformational search to identify all low-energy structures of the molecule. acs.org For each stable conformer, the geometry is optimized, and then the NMR parameters are calculated. acs.org The final predicted spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers. acs.org This approach allows for a direct comparison between theoretical and experimental data, aiding in structure verification and the assignment of complex spectra. mdpi.com
For this compound, DFT calculations can help:
Assign Resonances: Distinguish between the numerous carbon and proton signals, including those of the bulky Pbf and Z protecting groups.
Probe Conformation: The chemical shifts of certain nuclei are highly sensitive to the local geometry. For example, the difference in chemical shifts between cis and trans conformers around the N-methylated amide bond can be predicted. researchgate.net
Understand Electronic Effects: Calculations can reveal how N-methylation and the electron-withdrawing sulfonyl group of Pbf perturb the electronic environment of the arginine side chain and backbone. researchgate.net DFT has been used to investigate how modifications like methylation affect the charge distribution and electronic properties of amino acids. nih.gov
Synergistic approaches combining experimental NMR with DFT calculations are powerful for elucidating the structure of complex biomolecules. mdpi.comrsc.org For instance, DFT calculations have been used to reproduce the experimental 49Ti NMR chemical shifts upon arginine binding to a titania surface, demonstrating the method's utility in probing interactions. researchgate.net
Molecular Dynamics Simulations to Study Dynamics and Intermolecular Interactions
While docking provides a static picture of a ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. frontiersin.orgdiva-portal.org This allows for the study of conformational flexibility, solvent effects, and the stability of intermolecular interactions for this compound peptide conjugates. nih.govresearchgate.net
MD simulations can reveal how Nα-methylation impacts the dynamic behavior of a peptide. Studies have shown that methylation can rigidify the peptide backbone, which in turn affects the dynamics of side chains throughout the protein, even those distant from the modification site. marquette.edunih.gov For arginine-containing peptides, simulations have been essential for understanding aggregation behavior and interactions with cell membranes. nih.gov The guanidinium group is particularly important, capable of forming strong, bidentate hydrogen bonds and cation-π interactions, which are critical for binding and function. peerj.comnih.gov
In a simulation of a peptide conjugate of N-Me-Arg, researchers could track key parameters over time:
Hydrogen Bond Occupancy: Quantify the stability of hydrogen bonds between the arginine side chain and its binding partner. nih.gov
Conformational Transitions: Observe changes in the peptide's secondary structure, such as the folding and unfolding of helical or turn regions.
Side Chain Dynamics: Analyze the flexibility of the arginine side chain and how it is restricted or altered upon binding. marquette.edu
Solvent Accessibility: Determine how much of the peptide is exposed to the solvent versus buried within a binding pocket, which relates to the hydrophobic effect. nih.gov
MD simulations have shown that compared to canonical arginine, asymmetrically dimethylated arginine (ADMA) has a reduced hydrogen bonding capacity, which can lead to faster diffusion within a protein-RNA condensate. nih.gov This highlights how a single methyl group can alter both thermodynamics and kinetics of molecular interactions.
Influence of Protecting Groups on Peptide Conformation and Binding Affinities
Protecting groups are intended to be temporary additions to a molecule, but their presence during synthesis can have a significant impact on peptide conformation and, by extension, on reaction efficiency. ug.edu.pl The bulky Pbf group on the arginine side chain is a prime example. Its steric hindrance can influence the conformational preferences of the growing peptide chain. wiley-vch.deresearchgate.net
Computational studies can model these effects explicitly. For example, conformational analysis of a peptide precursor containing an Arg(Pbf) residue can reveal a preference for certain backbone dihedral angles that might differ from the unprotected peptide. This pre-organization can be either beneficial or detrimental. In macrocyclization reactions, steric hindrance from bulky residues, including those with Pbf groups, can make the ring-closing step more difficult. acs.org Computational modeling can help predict the likelihood of a peptide sequence to adopt the necessary conformation for cyclization. acs.org
While protecting groups are removed before assessing biological activity, computational methods like free energy perturbation (FEP) can theoretically predict how their presence would affect binding affinity. rsc.org Such a calculation would involve an "alchemical" transformation in the computer, changing the protected residue (e.g., Arg(Pbf)) into the unprotected one (Arg) both in solution and in the receptor binding site. The difference in the free energy of these transformations predicts the change in binding affinity. rsc.org This can provide insight into whether a protecting group might inadvertently mimic a natural interaction or, more likely, sterically clash with the receptor, information that could be valuable for designing novel inhibitors or probes where a protecting group-like moiety might be retained. Studies on other bulky modifications, like glycosylation, have used MD simulations to show how such groups can stabilize or destabilize peptide conformations through new hydrogen bond networks or steric constraints. nih.gov
Biological Significance and Mechanistic Research of N Methylated Arginine Moieties
Role in Nitric Oxide (NO) Signaling Pathways and Nitric Oxide Synthase (NOS) Regulation
N-methylated forms of arginine are critical endogenous regulators of nitric oxide (NO) signaling. nih.gov NO, a key signaling molecule, is synthesized from L-arginine by the enzyme family known as nitric oxide synthases (NOS). oup.comnih.gov Asymmetrically methylated arginines, specifically N-monomethyl-L-arginine (L-NMMA) and asymmetric dimethylarginine (ADMA), are potent inhibitors of all NOS isoforms. nih.govoup.com
These methylated arginines are synthesized within the cell when protein arginine methyltransferases (PRMTs) modify arginine residues on proteins. oup.comoup.com Subsequent breakdown (proteolysis) of these proteins releases free L-NMMA and ADMA into the cytosol and plasma. nih.govoup.com Once free, they act as competitive inhibitors of NOS, competing with L-arginine for binding to the enzyme's active site. oup.comresearchgate.net This competition reduces the rate of NO synthesis, and an excess of L-arginine is required to reverse the inhibition. oup.com
The accumulation of endogenous ADMA and L-NMMA can lead to endothelial dysfunction, a condition characterized by impaired NO-mediated vasodilation, and is considered a risk factor for cardiovascular diseases. nih.govresearchgate.netresearchgate.net In addition to competitive inhibition, L-NMMA has also been shown to act as a mechanism-based inhibitor, capable of irreversibly inactivating NOS under certain conditions. oup.comnih.gov In contrast, symmetrically methylated arginine (symmetric dimethylarginine or SDMA) does not inhibit NOS. nih.govoup.com The regulation of NOS by these endogenous methylarginines represents a critical control point in cardiovascular physiology and pathology. nih.govoup.com
Involvement in Protein Post-Translational Modifications (PTMs)
Arginine methylation is a fundamental post-translational modification (PTM) that expands the functional diversity of the proteome. nih.govnih.gov This modification is catalyzed by a family of enzymes called protein arginine methyltransferases (PRMTs). frontiersin.orgnih.gov In mammals, there are nine known PRMTs that catalyze three types of arginine methylation. frontiersin.orgdovepress.com
The three main types of methylated arginine residues are:
ω-NG-monomethylarginine (MMA) : The initial product of all PRMTs. nih.govnih.gov
ω-NG,NG-asymmetric dimethylarginine (ADMA) : Formed by Type I PRMTs (PRMT1, -2, -3, -4, -6, and -8). nih.govmdpi.com
ω-NG,N'G-symmetric dimethylarginine (SDMA) : Formed by Type II PRMTs (PRMT5 and -9). nih.govmdpi.com
PRMT7 is the only known Type III enzyme, which solely produces MMA. mdpi.com Arginine methylation is a prevalent modification, particularly on proteins involved in RNA metabolism, transcription, DNA repair, and signal transduction. frontiersin.orgfrontiersin.org It is considered a relatively stable, long-lasting PTM, as the existence of dedicated arginine demethylases has been a subject of debate, unlike the well-established lysine (B10760008) demethylases. dovepress.com
Modulatory Effects on Protein Function and Intermolecular Interactions
The addition of methyl groups to arginine residues has profound effects on protein function by altering molecular interactions. nih.gov While the positive charge of the guanidino group is preserved, methylation removes potential hydrogen bond donors and increases the bulkiness and hydrophobicity of the side chain. frontiersin.orgfrontiersin.org These changes can either inhibit or promote interactions between proteins or between proteins and nucleic acids. frontiersin.orgnih.gov
Examples of Modulatory Effects:
Inhibition of Interactions : The methylation of arginine residues located near proline-rich motifs can block the binding of SH3 domain-containing proteins. nih.gov
Creation of Binding Sites : Methylated arginine can serve as a docking site for other proteins, known as "readers," which contain specific methyl-arginine binding domains like the Tudor domain. frontiersin.orgnih.gov These reader proteins recognize and bind to the methylated residue, initiating downstream signaling events.
Altering Protein-Nucleic Acid Interactions : Given that a large number of arginine-methylated proteins are RNA-binding proteins, this PTM can influence protein-RNA interactions, affecting processes like pre-mRNA splicing. frontiersin.orgfrontiersin.org
These modulatory effects are critical for the regulation of numerous cellular processes, including gene expression, where PRMTs act as transcriptional co-activators or co-repressors by methylating histones and other transcription factors. frontiersin.org
Enzymatic Pathways of Methylated Arginine Metabolism
The cellular concentration and impact of methylated arginines are tightly controlled by specific enzymatic pathways responsible for both their synthesis and degradation.
PRMTs catalyze the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to an arginine residue on a protein substrate. nih.gov The specificity of this reaction is crucial for ensuring that only appropriate target proteins are methylated. While the precise mechanisms of substrate recognition are still being fully elucidated, it is known that PRMTs often recognize specific amino acid sequences or motifs surrounding the target arginine. nih.govanr.fr
Many PRMT substrates contain glycine- and arginine-rich (GAR) motifs. nih.gov For instance, PRMT6, a Type I enzyme, shows a preference for the RG motif. researchgate.netnih.gov Structural studies of PRMTs in complex with their substrates are providing atomic-level insights into how these enzymes achieve their specificity, revealing the importance of features like the "double-E loop" and "THW motif" in substrate binding. nih.gov The unique structural elements of each PRMT member contribute to its distinct substrate selectivity. nih.govresearchgate.net
The metabolism of L-arginine is a central hub with several branching pathways, primarily the NOS pathway and the arginase pathway. mdpi.com While NOS produces nitric oxide, arginase catalyzes the hydrolysis of L-arginine to ornithine and urea, playing a key role in nitrogen disposal and the synthesis of polyamines and proline. mdpi.comembopress.org
There is a direct competition between NOS and arginase for their common substrate, L-arginine. mdpi.com The synthesis and degradation of methylated arginines significantly influence this balance, primarily by regulating the NOS pathway. researchgate.net When PRMTs methylate proteins, the subsequent release of free ADMA and L-NMMA inhibits NOS activity, effectively shunting L-arginine away from NO production. oup.comresearchgate.net
The primary enzyme responsible for the catabolism of free ADMA is dimethylarginine dimethylaminohydrolase (DDAH). nih.govresearchgate.net DDAH hydrolyzes ADMA to citrulline and dimethylamine. researchgate.net The activity of DDAH is therefore critical; by controlling the intracellular levels of ADMA, DDAH regulates the inhibitory pressure on NOS and thus plays a crucial role in maintaining NO homeostasis and vascular health. nih.govoup.com A decrease in DDAH activity can lead to ADMA accumulation and contribute to pathological conditions. oup.com
Data Tables
Table 1: Chemical Properties of Z-N-Me-Arg(pbf)-OH
| Property | Value | Source |
|---|---|---|
| CAS Number | 2135655-88-6 | chemicalbook.com |
| Molecular Formula | C28H38N4O7S | alphabiopharm.com |
| Molecular Weight | 574.69 g/mol | alphabiopharm.com |
| Synonyms | Carbobenzyloxy-Nα-methyl-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine | N/A |
| Primary Use | Protected amino acid for solid-phase peptide synthesis | chemicalbook.comgoogle.com |
Table 2: Classification of Protein Arginine Methyltransferases (PRMTs)
| PRMT Type | Members | Catalytic Product(s) | Source |
|---|---|---|---|
| Type I | PRMT1, PRMT2, PRMT3, PRMT4 (CARM1), PRMT6, PRMT8 | MMA and ADMA | nih.govmdpi.com |
| Type II | PRMT5, PRMT9 | MMA and SDMA | nih.govmdpi.com |
| Type III | PRMT7 | MMA only | nih.govmdpi.com |
Table 3: Key Enzymes in Arginine Metabolism and Regulation
| Enzyme | Abbreviation | Function | Source |
|---|---|---|---|
| Nitric Oxide Synthase | NOS | Synthesizes nitric oxide (NO) and citrulline from L-arginine. | oup.comnih.gov |
| Protein Arginine Methyltransferase | PRMT | Catalyzes the methylation of arginine residues on proteins. | frontiersin.orgnih.gov |
| Arginase | ARG | Hydrolyzes L-arginine to ornithine and urea. | mdpi.comembopress.org |
| Dimethylarginine Dimethylaminohydrolase | DDAH | Degrades asymmetric dimethylarginine (ADMA) to citrulline. | nih.govresearchgate.net |
Compound Name Reference Table
| Abbreviation / Trivial Name | Full Chemical Name |
| This compound | Carbobenzyloxy-Nα-methyl-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine |
| L-NMMA | N-monomethyl-L-arginine |
| ADMA | Asymmetric dimethylarginine |
| SDMA | Symmetric dimethylarginine |
| MMA | Monomethylarginine |
| SAM | S-adenosyl-L-methionine |
| NO | Nitric Oxide |
| Z | Carbobenzyloxy |
| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl |
Advanced Considerations and Challenges in Z N Me Arg Pbf Oh Chemistry
Control of Stereochemistry and Prevention of Epimerization/Racemization during Synthesis
Maintaining stereochemical integrity is paramount in peptide synthesis. The risk of racemization, the loss of chiral purity at the α-carbon, is a significant concern, particularly for sterically hindered and N-methylated amino acids.
The primary mechanism for racemization during amide bond formation involves the formation of a 5(4H)-oxazolone intermediate. mdpi.comwiley-vch.de Activation of the carboxylic acid group can lead to cyclization, and the resulting oxazolone (B7731731) has an acidic proton at the Cα position. In the presence of a base, this proton can be abstracted, leading to a planar, achiral enolate intermediate. Subsequent reprotonation or reaction with an amine nucleophile can occur from either face, resulting in a mixture of L- and D-isomers (epimerization). mdpi.com
Several factors influence the rate of racemization:
Protecting Group: Urethane-based protecting groups, such as Z (benzyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), are known to suppress racemization. nih.gov The electron-donating nature of the urethane (B1682113) oxygen helps to decrease the acidity of the Cα proton, making oxazolone formation less favorable compared to simple N-acyl groups. wiley-vch.de
N-Methylation: N-methylated amino acids are particularly susceptible to racemization. The electron-releasing effect of the N-methyl group can promote the formation of an oxazolium intermediate even without a strong base, increasing the risk of epimerization. wiley-vch.de
Coupling Reagents and Conditions: The choice of coupling reagent and the presence of a base are critical. Carbodiimide-based reagents like DCC or DIC can form highly reactive O-acylisourea intermediates that readily cyclize to oxazolones. mdpi.com The addition of additives like HOBt or Oxyma Pure can mitigate this by forming less reactive activated esters. The choice and stoichiometry of the base are also crucial; sterically hindered non-nucleophilic bases like DIPEA are often used, but their concentration must be carefully controlled. mdpi.com Non-basic conditions, where possible, can significantly reduce epimerization. mdpi.com
Activation Method: Pre-activation time can increase the risk of racemization. For sensitive amino acids like N-methylated arginine, in-situ activation is often preferred to minimize the lifetime of the highly reactive activated species. nih.gov
| Factor | Effect on Racemization | Mitigation Strategy |
| Protecting Group | Urethane-type (Z, Fmoc) suppress racemization. nih.gov | Use urethane-based protecting groups. |
| N-Methylation | Increases susceptibility to racemization. wiley-vch.de | Careful selection of coupling reagents and conditions. |
| Coupling Reagent | Carbodiimides can increase risk. mdpi.com | Use with additives (Oxyma, HOBt) or employ phosphonium (B103445)/uronium reagents. |
| Base | Promotes oxazolone formation and enolization. mdpi.com | Use sterically hindered bases (e.g., DIPEA) in minimal amounts; use non-basic conditions where feasible. mdpi.com |
| Pre-activation Time | Longer pre-activation increases risk. nih.gov | Utilize in-situ activation protocols. |
Management of Intramolecular Cyclization Reactions (e.g., δ-Lactam Formation)
A major side reaction associated with Pbf-protected arginine derivatives is the intramolecular cyclization of the activated carboxyl group onto the δ-nitrogen of the guanidino side chain. This reaction forms a stable, six-membered ring known as a δ-lactam, which is synthetically inactive. This side reaction consumes the activated amino acid, leading to reduced coupling yields and the formation of deletion sequences (des-Arg peptides). csic.es
The propensity for δ-lactam formation is influenced by several parameters:
Temperature: Higher temperatures significantly accelerate the rate of lactam formation. Studies on the related Fmoc-Arg(pbf)-OH have shown that maintaining low coupling temperatures (<55°C) is crucial to prevent this side reaction. Microwave-assisted synthesis, which involves elevated temperatures, can be particularly problematic, with some studies showing higher yields at room temperature than with heating due to the competing lactam formation. researchgate.net
Solvent: The choice of solvent plays a critical role. Polar aprotic solvents like N,N-dimethylformamide (DMF) can stabilize the activated amino acid, thereby reducing the rate of intramolecular cyclization. In contrast, less polar or more viscous solvents like N-butylpyrrolidinone (NBP) have been shown to exacerbate δ-lactam formation, with byproducts increasing from <2% in DMF to over 50% in NBP under certain conditions. csic.es
Activation and Coupling: The method of activation is key. Pre-activating Fmoc-Arg(Pbf)-OH with DIC/OxymaPure before coupling has been shown to minimize the presence of residual activated species that are prone to cyclization. In-situ activation methods are generally preferred to ensure the activated species is consumed by the desired intermolecular reaction before it can undergo intramolecular cyclization.
| Condition | Influence on δ-Lactam Formation | Recommended Strategy |
| Temperature | Increased temperature promotes cyclization. researchgate.net | Maintain low coupling temperatures (e.g., <55°C, or even 0-4°C). |
| Solvent | Less polar solvents (e.g., NBP) increase lactam formation compared to polar solvents (e.g., DMF). csic.es | Use high-polarity solvents like DMF to stabilize the activated intermediate. |
| Activation | Prolonged existence of activated species increases risk. | Employ in-situ activation or optimized pre-activation protocols to minimize side reactions. |
| Reagent Concentration | Low concentration of the amine component can favor intramolecular reaction. | Use a slight excess of the activated amino acid to drive the reaction to completion. |
Optimization of Green Solvent Systems for Peptide Synthesis Incorporating Z-N-Me-Arg(pbf)-OH
The pharmaceutical and chemical industries are increasingly focused on replacing hazardous solvents with more environmentally friendly alternatives. In solid-phase peptide synthesis (SPPS), solvents like DMF, N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM) are being scrutinized due to their reprotoxic or carcinogenic properties. csic.esresearchgate.net The search for "green" solvents has identified several potential replacements, including 2-methyltetrahydrofuran (B130290) (2-MeTHF), N-butylpyrrolidinone (NBP), dimethyl sulfoxide (B87167) (DMSO), and anisole. csic.esresearchgate.netunifi.it
However, transitioning to these solvents is not straightforward, especially for problematic residues like this compound. Key challenges include:
Solubility: The solubility of protected amino acids, coupling reagents, and the growing peptide chain can be limited in some green solvents compared to DMF. unifi.it
Resin Swelling: Proper swelling of the solid support is essential for efficient diffusion of reagents, and different solvents exhibit different swelling properties with standard resins. csic.es
Reaction Kinetics and Side Reactions: As discussed, solvents can dramatically affect reaction outcomes. The use of NBP, a biodegradable and non-reprotoxic alternative to DMF, was found to significantly increase δ-lactam formation from Fmoc-Arg(Pbf)-OH. csic.esrsc.org This is attributed to NBP's higher viscosity, which may hinder the penetration of the coupling cocktail into the resin, slowing the desired intermolecular reaction and favoring the intramolecular side reaction. rsc.org
To overcome these challenges, specific strategies have been developed. For the problematic incorporation of Fmoc-Arg(Pbf)-OH in NBP, a successful method involved raising the temperature to 45°C to reduce viscosity and speed up coupling, combined with a portion-wise addition of the activating agent (DIC). csic.esrsc.org Binary solvent mixtures, such as anisole/DMSO, are also being explored to balance solubility, polarity, and viscosity for optimal performance. unifi.it
| Solvent | Classification | Advantages | Challenges with Arg(Pbf) Derivatives |
| DMF | Hazardous (SVHC) | Excellent solubilizer, good resin swelling, minimizes δ-lactam formation. csic.es | Reprotoxic, environmental concerns. csic.es |
| NBP | Greener Alternative | Biodegradable, non-reprotoxic. csic.es | High viscosity, exacerbates δ-lactam formation. csic.esrsc.org |
| 2-MeTHF | Greener Alternative | Bio-based, lower environmental impact. researchgate.net | Lower polarity, potential solubility issues. researchgate.net |
| DMSO | Greener Alternative | Biodegradable, good solubilizer. unifi.it | High polarity may not be optimal for coupling; viscosity. unifi.it |
Strategies for Overcoming Synthetic Bottlenecks and Impurity Formation
The synthesis of peptides containing this compound is prone to several bottlenecks that can lead to low yields and the formation of impurities, requiring targeted optimization strategies.
Steric Hindrance: The N-methyl group severely hinders the alpha-amine, slowing down the acylation reaction. This bottleneck requires more powerful coupling reagents, such as uronium/aminium salts (e.g., HATU, HCTU) or phosphonium salts (e.g., PyBOP), and potentially longer reaction times or elevated temperatures (while balancing the risk of side reactions). mdpi.comresearchgate.net
Impurity from Starting Materials: The purity of the this compound building block is critical. Commercial batches of protected amino acids can contain impurities like oligomers or residual reagents from their synthesis (e.g., acetic acid), which can act as capping agents and terminate peptide chain growth. nih.govresearchgate.netsemanticscholar.org Rigorous quality control of the starting material is essential.
Combined Side Reactions: The primary challenges of racemization and δ-lactam formation often occur concurrently. Conditions chosen to overcome the steric hindrance of the N-methyl group (e.g., stronger base, higher temperature) can unfortunately accelerate these side reactions. mdpi.comresearchgate.net
Pbf Group Cleavage: While effective as a protecting group, the Pbf group can be difficult to remove completely, especially in peptides containing multiple arginine residues, requiring extended cleavage times with strong acids like trifluoroacetic acid (TFA). nih.govresearchgate.net This can lead to incomplete deprotection or degradation of sensitive residues elsewhere in the peptide. Newer protecting groups like MIS (1,2-dimethylindole-3-sulfonyl) have been developed with improved cleavage kinetics. nih.govresearchgate.net
A holistic approach to optimization involves carefully balancing these competing factors. This may include using COMU, a morpholino-based uronium reagent, which has shown high efficiency in coupling to sterically hindered N-methylated residues, sometimes even outperforming microwave heating at room temperature for sensitive residues like Arg(Pbf). researchgate.net Furthermore, a fragment condensation approach, where smaller, purified peptide fragments are joined together, can be an effective strategy to bypass the difficulties of stepwise synthesis of a long, challenging sequence. researchgate.net
Emerging Research Directions for Z N Me Arg Pbf Oh and Chemically Modified Arginine Derivatives
Design and Synthesis of Novel Peptide-Based Nanomaterials and Self-Assembled Structures
The rational design of peptides that can self-assemble into well-defined nanostructures is a rapidly advancing area of materials science and biomedicine. frontiersin.orgmdpi.com These self-assembling peptides (SAPs) can form various architectures like nanofibers, nanotubes, and vesicles, which can mimic the extracellular matrix and serve as scaffolds for tissue regeneration or as carriers for drug delivery. frontiersin.orgnih.gov The incorporation of chemically modified amino acids, such as Z-N-Me-Arg(pbf)-OH, is a key strategy in controlling the self-assembly process and the properties of the resulting nanomaterials. nih.gov
The process of peptide self-assembly is driven by non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic forces. nih.gov Arginine, with its positively charged guanidinium (B1211019) group, plays a significant role in these interactions, particularly in promoting cell penetration. nih.govmdpi.com The methylation of arginine, as in this compound, can influence the self-assembly behavior of peptides. nih.gov For instance, a study demonstrated that the incorporation of symmetrically di-methylated arginine into a bola-amphiphilic peptide led to distinct self-assembling performance compared to its natural counterpart. nih.gov This highlights the potential of using arginine methylation to create stimulus-responsive and controllable peptide assembling systems. nih.gov
The design of these novel materials often involves solid-phase peptide synthesis, which allows for precise, sequence-specific modifications. nih.gov By incorporating building blocks like this compound, researchers can fine-tune the physicochemical properties of the resulting nanomaterials. For example, arginine-rich peptides have been designed for enhanced cellular uptake and integrated into liposome (B1194612) formulations to improve the delivery of anticancer drugs. nih.gov Furthermore, the combination of self-assembling peptides with therapeutic agents has led to the development of injectable hydrogels for localized and sustained drug release. nih.gov
| Feature | Description | Reference |
| Biocompatibility | Self-assembled peptides are composed of natural amino acids, leading to high biocompatibility and low toxicity. | mdpi.com |
| Designability | The peptide sequences can be easily modified to control the morphology and size of the nanostructures. | mdpi.com |
| Drug Delivery | These nanostructures can encapsulate and deliver both hydrophobic and hydrophilic drugs with high efficiency. | nih.gov |
| Targeting | Peptides can be designed to bind to specific receptors, enabling targeted drug delivery to disease sites. | nih.gov |
Development of Advanced Imaging Agents and Theranostics through Peptide Conjugation
Peptide-based imaging agents are gaining considerable attention for their ability to selectively target receptors that are overexpressed on tumor cells. nih.gov The development of these agents involves conjugating a targeting peptide to an imaging moiety, such as a radionuclide for Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). nih.gov The use of chemically modified arginine derivatives like this compound can enhance the metabolic stability and pharmacokinetic properties of these imaging probes. nih.govchemicalbook.com
A key advantage of peptide-based imaging is the ability to detect tumors at very low concentrations of the imaging agent, minimizing potential biological side effects. nih.gov For example, peptides containing the Arg-Gly-Asp (RGD) sequence are widely used to target integrin receptors, which are crucial for tumor angiogenesis and metastasis. nih.govfrontiersin.org
The concept of "theranostics" involves combining diagnostic imaging with targeted therapy. In this approach, a peptide conjugate can be used for initial imaging to identify patients who are likely to respond to a particular therapy, and then a therapeutic version of the same conjugate can be used for treatment. frontiersin.org For instance, a derivative of a Boron-containing compound fused with an arginine peptide has shown promise for Boron Neutron Capture Therapy (BNCT), with the arginine component facilitating cell internalization. csic.es Similarly, RGD-based tracers can be labeled with radionuclides like ⁶⁸Ga for PET imaging and then with a therapeutic radionuclide like ¹⁷⁷Lu for targeted therapy of tumors overexpressing integrins. frontiersin.org
The synthesis of these theranostic agents often utilizes solid-phase peptide synthesis to incorporate modified amino acids and chelators for radionuclide labeling. researchgate.net this compound is a valuable building block in this context, as it can be used to synthesize neurotensin (B549771) analogs for PET imaging of tumors expressing neurotensin receptors. chemicalbook.com The Nα-methylation can improve the in vitro metabolic stability of these analogs. chemicalbook.com
| Imaging Modality | Radionuclides | Application | Reference |
| SPECT | ⁹⁹mTc, ¹²³I, ¹¹¹In | Tumor Imaging | nih.gov |
| PET | ¹⁸F, ⁶⁴Cu, ⁶⁸Ga | Tumor Imaging and Theranostics | nih.govfrontiersin.org |
Structure-Activity Relationship (SAR) Studies of Peptides Containing Nα-Methylated Arginine
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic properties of peptides. Nα-methylation of amino acids is a common strategy to enhance metabolic stability, conformational rigidity, and sometimes receptor affinity and selectivity. researchgate.netnih.gov However, the effects of Nα-methylation can be highly dependent on the specific peptide sequence and the position of the modification. researchgate.net
Nα-methylation converts the secondary amide bond in the peptide backbone to a tertiary amide, which can restrict conformational freedom. nih.gov This can be beneficial, as it may lock the peptide into its bioactive conformation. However, it can also lead to a decrease in biological activity if it stabilizes an inactive conformation. researchgate.net For example, a study on backbone-cyclized melanocortin peptide analogs found that N-methylation significantly reduced their biological activity and selectivity for melanocortin receptors. researchgate.net
In the context of cell-penetrating peptides (CPPs), which are often rich in arginine, Nα-methylation has shown promise. nih.govnih.gov A study investigating the Nα-methylation of arginine found that it increased the partitioning of the amino acid into octanol (B41247) in the presence of an anionic lipid, which is a predictor of enhanced cell-penetrative ability. nih.govmit.edu Furthermore, fully Nα-methylated oligoarginine peptides demonstrated increased cellular penetration compared to their non-methylated counterparts in some cases. nih.govnih.gov This suggests that the use of this compound in the synthesis of CPPs could lead to more effective delivery vehicles for therapeutic cargo.
The synthesis of Nα-methylated peptides is often achieved using commercially available building blocks like Fmoc-N-Me-Arg(Pbf)-OH during solid-phase peptide synthesis. nih.gov
| Modification | Effect on Peptide Properties | Reference |
| Nα-Methylation | Increased metabolic stability, conformational constraint, potential for enhanced or reduced bioactivity. | researchgate.netnih.gov |
| Backbone Cyclization | Enhanced activity and/or selectivity, improved metabolic stability. | researchgate.net |
Exploration of New Bioconjugation Chemistries Utilizing this compound
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to create a new construct with combined properties. thermofisher.com In the context of peptide research, bioconjugation is used to attach labels (like fluorescent dyes or biotin), drugs, or imaging agents to peptides. thermofisher.com The development of new and efficient bioconjugation methods is essential for advancing the applications of peptides in medicine and research.
The primary amino groups of lysine (B10760008) residues are common targets for bioconjugation. unistra.fr However, the guanidinium group of arginine also presents a unique handle for chemical modification, although its high basicity can make it challenging to react selectively. researchgate.net The use of protected arginine derivatives like this compound in peptide synthesis allows for the strategic placement of arginine residues that can later be deprotected and modified. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group is commonly used for the guanidinium group of arginine and can be cleaved under acidic conditions. researchgate.net
Recent research has focused on developing milder and more specific methods for arginine modification. For example, a one-pot, heterogeneous bioconjugation and purification method using copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry has been described. researchgate.net This technique allows for the selective conjugation of molecules to peptides under mild conditions.
The versatility of this compound is further highlighted by its use in the synthesis of various peptide analogs. For instance, it has been employed in the solid-phase synthesis of ubiquicidin (B1575653) fragments for infection imaging and in the creation of neurotensin analogs for PET imaging. chemicalbook.comresearchgate.net The ability to incorporate this modified amino acid allows for the fine-tuning of the final peptide conjugate's properties.
| Reactive Group | Target Functional Group | Bond Formed | Reference |
| NHS ester | Primary amine | Amide | thermofisher.com |
| Alkyne | Azide | Triazole (Click Chemistry) | thermofisher.com |
| Isocyanate | Hydroxyl | Urethane (B1682113) | thermofisher.com |
Development of Enzymes and Inhibitors Targeting Arginine Methylation Pathways
Arginine methylation is a crucial post-translational modification that regulates a wide range of cellular processes, including gene expression, RNA splicing, and DNA repair. acs.orgnih.gov This modification is catalyzed by a family of enzymes called protein arginine methyltransferases (PRMTs). acs.orgportlandpress.com Dysregulation of PRMT activity has been implicated in various diseases, particularly cancer, making them attractive targets for therapeutic intervention. acs.orgnih.gov
There are nine known PRMTs in mammals, classified into three types based on the type of methylated arginine they produce. nih.govrsc.org
Type I PRMTs (PRMT1, 2, 3, 4, 6, and 8) catalyze the formation of asymmetric dimethylarginine (ADMA). rsc.org
Type II PRMTs (PRMT5 and 9) produce symmetric dimethylarginine (SDMA). rsc.org
Type III PRMT (PRMT7) only forms monomethylarginine (MMA). rsc.org
The development of small molecule and peptide inhibitors of PRMTs is an active area of research. acs.orgnih.gov These inhibitors can be designed to target the binding site of the S-adenosyl-L-methionine (SAM) methyl donor, the peptide substrate, or both. acs.orgnih.gov For example, GSK3368715 is a potent, reversible inhibitor of the entire type I PRMT family. rsc.org Another inhibitor, EPZ015666, is selective for PRMT5 and has shown anti-proliferative effects in mantle cell lymphoma cells. rsc.org
Chemically modified arginine derivatives can play a role in the development of these inhibitors. For instance, understanding the structural requirements for substrate recognition by PRMTs can aid in the design of peptide-based inhibitors that mimic the natural substrate. While this compound itself is a protected amino acid for synthesis, the study of peptides containing Nα-methylated arginine can provide insights into how modifications at the α-amino group affect PRMT activity. Furthermore, the development of novel arginine derivatives could lead to the discovery of new classes of PRMT inhibitors. For example, a deconstruction-reconstruction approach starting from non-selective type I PRMT inhibitors has led to the identification of potent and selective inhibitors of PRMT4 (also known as CARM1). nih.govacs.org
| PRMT Type | Enzymes | Methylation Product | Reference |
| Type I | PRMT1, 2, 3, 4, 6, 8 | Asymmetric dimethylarginine (ADMA) | rsc.org |
| Type II | PRMT5, 9 | Symmetric dimethylarginine (SDMA) | rsc.org |
| Type III | PRMT7 | Monomethylarginine (MMA) | rsc.org |
Q & A
Basic Research Questions
Q. What are the critical considerations for handling and storing Z-N-Me-Arg(pbf)-OH to prevent degradation during peptide synthesis?
- Methodological Guidance : Store the compound at -20°C in airtight containers to avoid moisture absorption. For experimental use, dissolve in DMSO (175 mg/mL) with ultrasonic assistance to ensure homogeneity. Avoid repeated freeze-thaw cycles, as this may lead to decomposition or side reactions. Pre-aliquot single-use volumes for critical syntheses .
Q. What is the role of the Pbf and Fmoc protecting groups in this compound during solid-phase peptide synthesis (SPPS)?
- Methodological Guidance :
- Fmoc : Removed under mild basic conditions (e.g., 20% piperidine in DMF) to expose the amino group for peptide elongation.
- Pbf : Protects the guanidine moiety of arginine and is cleaved under strong acidic conditions (e.g., TFA with scavengers like H₂O or TIPS). Ensure stepwise deprotection to avoid premature side-chain reactivity .
Advanced Research Questions
Q. How does the choice of solvent (e.g., NBP vs. DMF) affect the activation kinetics and coupling efficiency of this compound in SPPS?
- Methodological Guidance :
- NBP (N-butylpyrrolidinone) : Reduces lactamization side reactions at elevated temperatures (e.g., 60°C) by stabilizing the activated amino acid intermediate. Ideal for sterically hindered residues like N-methylated arginine.
- DMF : Traditional solvent but may promote lactamization at high temperatures. Monitor activation via HPLC to detect undesired cyclization (retention time shifts) .
Q. What strategies can mitigate lactamization side reactions when incorporating this compound into peptide sequences?
- Methodological Guidance :
- Use DIC/OxymaPure as coupling reagents to enhance activation speed and reduce intermediate instability.
- Optimize coupling time (30–60 min) and temperature (40–60°C) to balance efficiency and side reactions.
- Pre-activate the amino acid in NBP before resin addition to minimize on-resin side reactions .
Q. How can researchers validate the successful incorporation of this compound and detect incomplete couplings?
- Methodological Guidance :
- Analytical Techniques :
- HPLC : Compare retention times of crude peptides against standards; look for peaks corresponding to deletion sequences.
- Mass Spectrometry (MS) : Identify molecular ion peaks to confirm mass accuracy and detect lactamized byproducts.
- Quality Control : Perform Kaiser tests or chloranil assays after each coupling step to verify free amine availability .
Q. What are the implications of using N-methylated arginine derivatives like this compound on peptide structure and bioactivity?
- Methodological Guidance :
- Conformational Effects : N-methylation restricts backbone flexibility, potentially stabilizing β-turn structures.
- Bioactivity : Enhances protease resistance and membrane permeability but may reduce binding affinity due to steric hindrance. Validate via circular dichroism (CD) and functional assays (e.g., receptor binding studies) .
Data Analysis and Reproducibility
Q. How should researchers address discrepancies in reported coupling efficiencies for this compound across different studies?
- Methodological Guidance :
- Variable Control : Standardize resin loading (0.3–0.6 mmol/g), solvent batch purity, and activation protocols.
- Cross-Validation : Replicate published protocols using identical reagents and equipment. If results diverge, perform kinetic HPLC analysis to isolate variables (e.g., solvent vs. temperature effects) .
Q. What steps ensure reproducibility when scaling up SPPS protocols involving this compound?
- Methodological Guidance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
